cis-4-Fluorotetrahydrofuran-3-amine HCl

Medicinal Chemistry Stereochemistry Chiral Synthesis

cis-4-Fluorotetrahydrofuran-3-amine HCl (CAS 2007919-31-3) is a high-purity (≥97%) chiral building block with defined (3R,4R) cis stereochemistry critical for rational drug design. The electronegative fluorine atom reduces amine basicity (pKa ~7.13 vs ~8.9 for non-fluorinated analog) and enhances metabolic stability, addressing key ADME liabilities in CNS and antiviral programs. Unlike its trans diastereomer, this cis isomer enables exploration of the opposite stereochemical SAR vector for lead optimization. Supplied as a stable hydrochloride salt for easy handling in multi-step syntheses.

Molecular Formula C4H9ClFNO
Molecular Weight 141.57
CAS No. 2007919-31-3
Cat. No. B2999326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-4-Fluorotetrahydrofuran-3-amine HCl
CAS2007919-31-3
Molecular FormulaC4H9ClFNO
Molecular Weight141.57
Structural Identifiers
SMILESC1C(C(CO1)F)N.Cl
InChIInChI=1S/C4H8FNO.ClH/c5-3-1-7-2-4(3)6;/h3-4H,1-2,6H2;1H/t3-,4+;/m0./s1
InChIKeyZDRLKYGLYRTMMM-RFKZQXLXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

cis-4-Fluorotetrahydrofuran-3-amine HCl (CAS 2007919-31-3): A Chiral Fluorinated Building Block for Medicinal Chemistry


cis-4-Fluorotetrahydrofuran-3-amine HCl (CAS 2007919-31-3), also designated as (3R,4R)-4-fluorooxolan-3-amine hydrochloride, is a chiral, fluorinated heterocyclic amine building block . It consists of a saturated tetrahydrofuran ring with a fluorine atom at the 4-position and an amine group at the 3-position, presented as the hydrochloride salt to enhance stability and handling [1]. The defined (3R,4R) cis stereochemistry imposes specific conformational constraints that are critical for the rational design of bioactive molecules [2]. The introduction of the electronegative fluorine atom is a well-established strategy in drug discovery to modulate key physicochemical properties such as metabolic stability and amine basicity [3].

Why cis-4-Fluorotetrahydrofuran-3-amine HCl Cannot Be Interchanged with Its trans Isomer or Non-Fluorinated Analog


The cis-(3R,4R) configuration of this compound defines a unique three-dimensional orientation of the fluorine and amine groups, a feature that directly dictates its behavior as a scaffold in drug design [1]. Substitution with its trans-(3S,4R) diastereomer (CAS 1903830-44-3) would result in a fundamentally different spatial vector for these critical functional groups, potentially leading to a complete loss of target binding or altered ADME properties [2]. Similarly, replacing this compound with a non-fluorinated 3-aminotetrahydrofuran analog (pKa ~8.9) would fail to provide the electron-withdrawing effects of fluorine, which significantly reduces amine basicity (to pKa ~7.13 for the fluorinated scaffold) and can enhance metabolic stability [3]. The quantitative evidence below details these specific, measurable points of differentiation.

Quantitative Differentiation Evidence for cis-4-Fluorotetrahydrofuran-3-amine HCl Procurement


cis vs. trans Diastereomer: Fundamental Stereochemical Divergence

The target compound is the cis-(3R,4R) diastereomer. The most direct comparator is its trans-(3S,4R) diastereomer (CAS 1903830-44-3). The key differentiation is the relative spatial orientation of the amine and fluorine substituents on the tetrahydrofuran ring. In the cis isomer, these groups are on the same face of the ring, while in the trans isomer they are on opposite faces [1]. This stereochemical difference dictates the three-dimensional presentation of these vectors in any downstream molecule, making the isomers non-interchangeable for structure-activity relationship (SAR) studies [2].

Medicinal Chemistry Stereochemistry Chiral Synthesis

pKa Basicity Reduction vs. Non-Fluorinated Analog

Fluorination at the 4-position significantly reduces the basicity of the adjacent 3-amine group compared to the parent non-fluorinated scaffold. The reported pKa for the trans-4-fluorotetrahydrofuran-3-amine scaffold is 7.13 , whereas the non-fluorinated 3-aminotetrahydrofuran has a predicted pKa of 8.90±0.20 . This class-level trend of reduced amine basicity with fluorine substitution is confirmed in peer-reviewed studies, where amine basicity changes monotonically with the fluorination pattern [1].

Physicochemical Property Drug Design ADME Optimization

Enhanced Metabolic Stability via Strategic Fluorination

The presence of the fluorine atom on the tetrahydrofuran ring is a strategic modification known to impart metabolic stability. The fluorinated structure of this compound may influence metabolic stability and binding affinity in drug discovery [1]. More broadly, the incorporation of fluorine into heterocyclic scaffolds is a validated approach to improve metabolic and pharmacokinetic (DMPK) properties, as it can block sites of oxidative metabolism and modulate electron density [2]. This property differentiates it from its non-fluorinated 3-aminotetrahydrofuran counterpart, which lacks this protective element.

Metabolic Stability DMPK Fluorine Chemistry

Safety Profile: Trans Isomer Carries Specific Hazard Classifications

A practical point of differentiation for laboratory procurement and handling is the safety classification. The trans-4-fluorotetrahydrofuran-3-amine hydrochloride isomer (CAS 1903830-44-3) carries GHS hazard statements including H302 (Harmful if swallowed) and H315 (Causes skin irritation) according to its PubChem entry [1]. While the cis isomer (this compound) also warrants standard research chemical precautions, the explicit GHS classification of the trans isomer may impose additional handling and disposal requirements that differ from the cis isomer.

Safety Handling Lab Procurement

Optimal Research and Industrial Applications for cis-4-Fluorotetrahydrofuran-3-amine HCl


Synthesis of CNS and Antiviral Drug Analogs with Defined Stereochemistry

This compound is a versatile intermediate for synthesizing analogs with potential CNS or antiviral activity [1]. Its rigid cis-conformation makes it ideal for introducing a conformationally restricted fluorinated amine motif into a drug candidate. This is particularly valuable in medicinal chemistry programs targeting the central nervous system (CNS), where the trans isomer of the same scaffold has shown particular promise [2]. Using this specific cis isomer allows researchers to explore the opposite stereochemical SAR vector, a critical step in lead optimization.

As a Chiral Building Block for Enantioselective Synthesis

The defined (3R,4R) stereochemistry of this building block is crucial for the asymmetric synthesis of complex molecules [1]. It serves as a source of chirality that can be incorporated into larger scaffolds, ensuring the final product has the desired stereochemical configuration. The hydrochloride salt form enhances its solubility and stability in aqueous environments, making it easier to handle and formulate in multi-step synthetic sequences [2].

Development of Agrochemicals with Fluorinated Motifs

Fluorinated building blocks are a cornerstone of modern agrochemical development [1]. This compound can be employed in the synthesis of novel pesticides or herbicides, where the introduction of a chiral, fluorinated tetrahydrofuran ring can enhance potency, metabolic stability in the target organism or environment, and overall physicochemical properties. The cis configuration provides a specific spatial arrangement that may be optimal for interacting with biological targets in pests or weeds.

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